

# "3-Bromo-2,4-dichlorotoluene" CAS number

## 206559-41-3

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### Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

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An In-Depth Technical Guide to **3-Bromo-2,4-dichlorotoluene** (CAS: 206559-41-3)

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Bromo-2,4-dichlorotoluene**, a polyhalogenated aromatic compound of significant interest to the chemical synthesis, pharmaceutical, and materials science sectors. As a versatile synthetic intermediate, its unique substitution pattern offers a platform for regioselective functionalization, making it a valuable building block for complex molecular architectures.

## Core Compound Identification and Physicochemical Profile

**3-Bromo-2,4-dichlorotoluene** is a substituted toluene derivative characterized by the presence of three halogen atoms—two chlorine and one bromine—on the aromatic ring. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

Property	Value
IUPAC Name	1-Bromo-2,4-dichloro-3-methylbenzene
CAS Number	206559-41-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrCl <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	239.92 g/mol <a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	2-Bromo-1,3-dichloro-4-methylbenzene <a href="#">[2]</a>
InChI Key	DBWPADILUQENLH-UHFFFAOYSA-N <a href="#">[1]</a>

## Strategic Synthesis: Electrophilic Aromatic Substitution

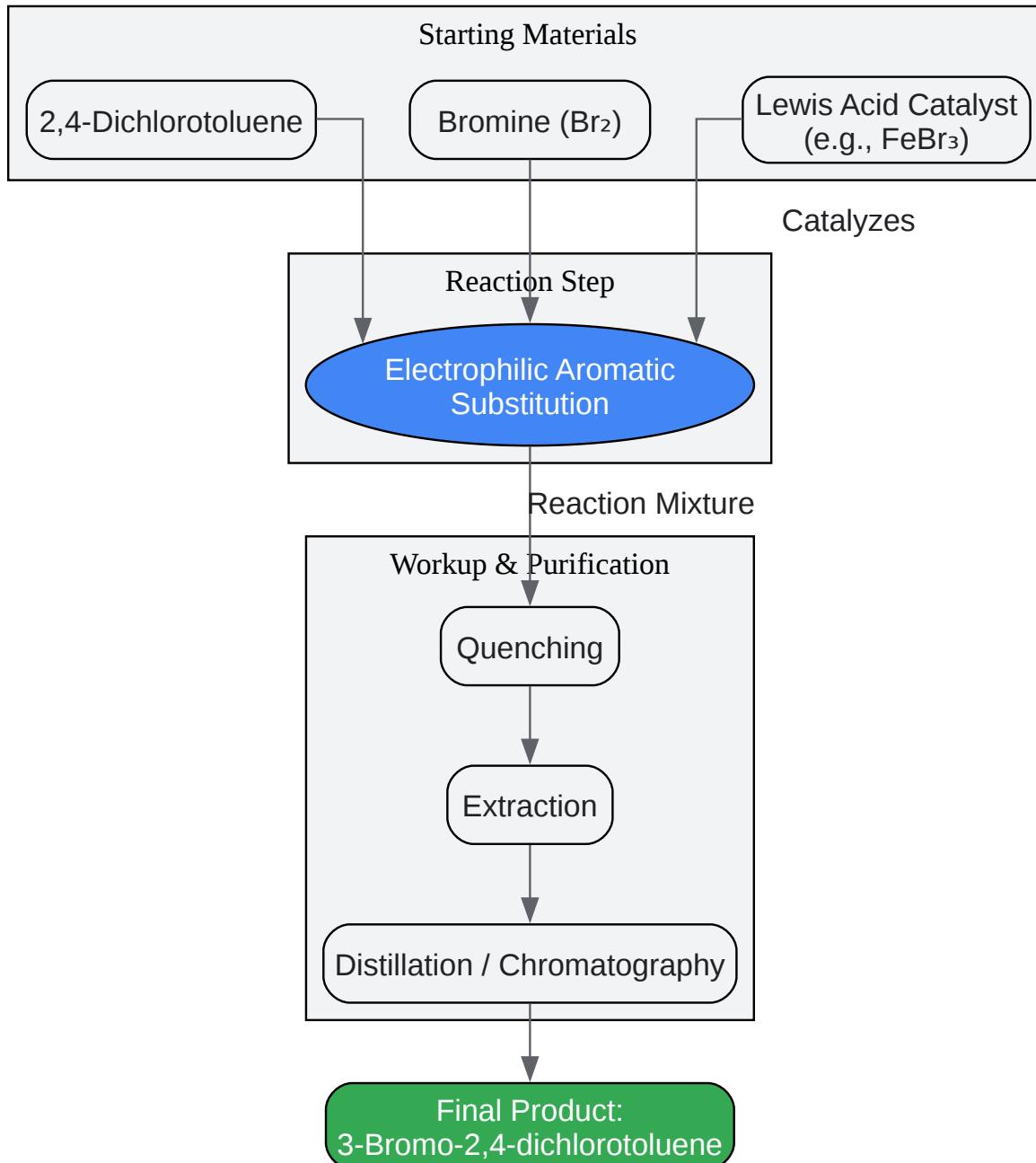
The principal and most direct route for synthesizing **3-Bromo-2,4-dichlorotoluene** is through the electrophilic aromatic substitution (EAS) of 2,4-dichlorotoluene.[\[1\]](#) The success of this synthesis hinges on achieving high regioselectivity, directing the incoming electrophile (bromonium ion, Br<sup>+</sup>) to the C3 position of the ring.

## Mechanism and Rationale for Regioselectivity

The reaction proceeds via the bromination of the 2,4-dichlorotoluene substrate. The methyl group (-CH<sub>3</sub>) is an ortho-, para-directing activator, while the chlorine atoms (-Cl) are ortho-, para-directing but deactivating substituents. The cumulative electronic and steric effects guide the substitution pattern. The C3 position is sterically accessible and electronically favored for the electrophilic attack by the bromonium ion.

To enhance the electrophilicity of the bromine, a Lewis acid catalyst is essential.[\[1\]](#) Catalysts like iron(III) bromide (FeBr<sub>3</sub>) or anhydrous aluminum bromide (AlBr<sub>3</sub>) polarize the Br-Br bond, generating a potent electrophilic bromine species that can effectively attack the electron-rich aromatic ring.[\[1\]](#) Controlling the reaction temperature is critical to manage kinetics and minimize the formation of unwanted isomers or poly-brominated byproducts.[\[1\]](#)

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3-Bromo-2,4-dichlorotoluene**.

# Chemical Reactivity and Applications in Drug Development

The synthetic utility of **3-Bromo-2,4-dichlorotoluene** stems from the differential reactivity of its carbon-halogen bonds. In many catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.<sup>[5]</sup> This disparity allows for selective functionalization at the C3 position, while leaving the two chlorine atoms intact for subsequent chemical transformations.

This hierarchical reactivity makes it a powerful intermediate for building molecular complexity. Researchers can first introduce a substituent at the bromine-bearing position and then, under different reaction conditions, modify the chlorine-bearing positions. This step-wise approach is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[6][7]</sup> Halogenated aromatic compounds are key building blocks in medicinal chemistry for creating compounds with a wide range of therapeutic properties.<sup>[6][7][8]</sup>

## Logical Application Pathway



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Caption: Strategic value of **3-Bromo-2,4-dichlorotoluene** in synthesis.

## Safety, Handling, and Storage Protocols

Proper handling of **3-Bromo-2,4-dichlorotoluene** is essential to ensure laboratory safety. It is classified as an irritant.

Safety Aspect	Guideline
GHS Pictogram	Irritant (Exclamation Mark) <a href="#">[1]</a>
GHS Signal Word	Warning <a href="#">[1]</a>
Hazard Statements	Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. <a href="#">[9]</a> <a href="#">[10]</a>
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. <a href="#">[9]</a> Use only under a chemical fume hood. <a href="#">[9]</a>
Handling	Avoid breathing dust, fume, gas, mist, vapors, or spray. <a href="#">[9]</a> <a href="#">[10]</a> Wash hands and any exposed skin thoroughly after handling. <a href="#">[9]</a> <a href="#">[10]</a> Do not eat, drink, or smoke when using this product. <a href="#">[10]</a>
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. <a href="#">[9]</a>
First Aid (Skin)	Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. <a href="#">[9]</a>
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. <a href="#">[9]</a>
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place. <a href="#">[9]</a>

## Experimental Methodologies

### Protocol: Synthesis of 3-Bromo-2,4-dichlorotoluene

This protocol is a representative procedure based on established principles of electrophilic aromatic halogenation.

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,4-dichlorotoluene (1.0 eq) and a suitable solvent such as dichloromethane.
- **Catalyst Introduction:** Add iron(III) bromide ( $\text{FeBr}_3$ , ~0.05 eq) to the flask with stirring.
- **Bromine Addition:** Charge the dropping funnel with a solution of bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.
- **Reaction Monitoring:** Stir the mixture at room temperature. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching:** Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator.
- **Purification and Validation:** Purify the crude product by vacuum distillation or column chromatography on silica gel. Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and GC-MS analysis. The expected yield is typically high, but is dependent on precise control of the reaction conditions.

## Protocol: $^1\text{H}$ NMR Characterization

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire the  $^1\text{H}$  NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

- Spectral Analysis: The resulting spectrum should show a singlet for the methyl protons and distinct signals in the aromatic region corresponding to the two remaining aromatic protons on the substituted ring, confirming the structure.

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